Cabergoline-d5 Cabergoline-d5
Brand Name: Vulcanchem
CAS No.: 1426173-20-7
VCID: VC0019798
InChI: InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2
SMILES: CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula: C₂₆H₃₂D₅N₅O₂
Molecular Weight: 456.64

Cabergoline-d5

CAS No.: 1426173-20-7

Cat. No.: VC0019798

Molecular Formula: C₂₆H₃₂D₅N₅O₂

Molecular Weight: 456.64

* For research use only. Not for human or veterinary use.

Cabergoline-d5 - 1426173-20-7

Specification

CAS No. 1426173-20-7
Molecular Formula C₂₆H₃₂D₅N₅O₂
Molecular Weight 456.64
IUPAC Name (6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2
SMILES CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Introduction

Chemical Identity and Structure

Cabergoline-d5 represents a modified version of cabergoline, an ergot-derived dopamine receptor agonist. The compound's structure features deuterium atoms strategically incorporated into the allyl group, creating a distinct mass spectrometric profile while preserving the pharmacological characteristics of the parent compound .

Nomenclature and Identification

Cabergoline-d5 is identified through various systematic names and identifiers that reflect its chemical structure and deuteration pattern:

ParameterValue
Common NameCabergoline-d5
IUPAC Name(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Alternative Names(8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8-carboxamide-d5
FCE-21336-d5; Cabaser-d5; Dostinex-d5
N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide-d5
CAS Registry Numbers1426173-20-7 , 1316849-28-1
PubChem CID46780146

Structural Characteristics

The molecular structure of cabergoline-d5 features the ergoline scaffold characteristic of the parent compound with deuterium labeling specifically located at the allyl substituent:

ParameterValue
Molecular FormulaC₂₆H₃₂D₅N₅O₂
Molecular Weight456.64 g/mol
Deuteration SitesPentadeuterioprop-2-enyl group (allyl substituent)
Structural BackboneErgoline scaffold with dopamine D2-receptor binding motifs

Physical and Chemical Properties

Cabergoline-d5 exhibits physical and chemical properties that are largely similar to the parent compound cabergoline, with some distinct characteristics related to its deuterium incorporation.

Physical Properties

The physical characteristics of cabergoline-d5 are important considerations for its handling, storage, and application in analytical processes:

PropertyValue
Physical AppearanceOff-white to pale yellow solid
Melting Point60-64°C
SolubilitySoluble in chloroform and methanol
StabilityHygroscopic, requires storage under inert atmosphere

Chemical Reactivity and Stability

Due to its deuterium labeling, cabergoline-d5 demonstrates specific chemical behaviors that are relevant to its applications:

PropertyDescription
Stability ConsiderationsHygroscopic, requires storage at -20°C under inert atmosphere
Deuterium ExchangeLimited deuterium-hydrogen exchange under normal analytical conditions, ensuring stable isotopic composition during analysis
Chemical ReactivitySimilar reactive sites as cabergoline, including the ergoline nitrogen and carbonyl groups

Synthesis and Production

The production of cabergoline-d5 involves specialized techniques for deuterium incorporation while maintaining the structural integrity and stereochemical configuration of the parent compound.

Quality Control and Characterization

Cabergoline-d5 as a reference standard undergoes rigorous quality control measures:

Quality ParameterSpecification
Purity≥99%
Isotopic EnrichmentHigh deuterium incorporation at specified positions
Analytical ConfirmationVerified by mass spectrometry, NMR spectroscopy, and chromatographic techniques

Applications and Significance

Cabergoline-d5 serves important functions in several fields, particularly pharmaceutical analysis and research.

Analytical Applications

The primary utility of cabergoline-d5 lies in its role as an internal standard for quantitative analysis:

  • Pharmaceutical Quality Control: Enables precise quantification of cabergoline in pharmaceutical formulations

  • Bioanalytical Methods: Functions as an internal standard in LC-MS/MS methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical research

  • Metabolite Identification: Facilitates identification and quantification of cabergoline metabolites in biological samples

Research Applications

Beyond analytical uses, cabergoline-d5 supports several research applications:

  • Metabolic Studies: Helps trace the metabolic pathways of cabergoline in biological systems

  • Pharmacokinetic Research: Enables accurate determination of cabergoline levels in complex biological matrices

  • Reference Standard: Serves as a calibration material for developing and validating analytical methods

Relationship to Parent Compound Cabergoline

Understanding the parent compound provides valuable context for appreciating the significance and applications of cabergoline-d5.

Pharmacological Properties of Cabergoline

Cabergoline is a potent dopamine receptor agonist with several clinical applications:

AspectDescription
Mechanism of ActionSelective dopamine D2-receptor agonist with high affinity for D2 and D3 receptors
Receptor BindingHigh affinity for D2 receptors (Ki values: 0.7 nM for D2, 1.5 nM for D3)
Additional TargetsBinds to several serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2B)
Clinical ApplicationsTreatment of hyperprolactinemic disorders, Parkinson's disease

Metabolism and Pharmacokinetics

The metabolic profile of cabergoline provides insights relevant to the analytical applications of cabergoline-d5:

  • Absorption: Undergoes first-pass metabolism, though absolute bioavailability is unknown

  • Protein Binding: Moderately bound (40-42%) to human plasma proteins

  • Metabolism: Extensively metabolized, primarily via hydrolysis of the acylurea bond; CYP450-mediated metabolism appears minimal

  • Elimination: Primarily excreted in feces (60%) with lesser urinary excretion (22%); less than 4% excreted unchanged in urine

Emerging Research and Applications

Recent research has explored novel applications and effects of cabergoline that may influence future analytical needs involving cabergoline-d5.

Metabolic Effects

Recent studies have investigated cabergoline's effects on glucose metabolism:

  • Prediabetes Management: Twice-weekly cabergoline demonstrated significant improvements in glucose metabolism in prediabetic individuals

  • Glucose Homeostasis: Significant reductions observed in both fasting plasma glucose (P=0.004) and 2-hour plasma glucose (P=0.01) after cabergoline treatment

  • Beta-cell Function: Improved beta-cell function (P=0.03) and reduced insulin resistance (P=0.04) compared to placebo

These emerging applications may drive increased analytical demands for sensitive and specific quantification methods utilizing cabergoline-d5 as an internal standard.

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